2-Amino-3-(5-chlorothiophen-2-yl)-3-hydroxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(5-chlorothiophen-2-yl)-3-hydroxypropanoic acid is a compound that belongs to the class of amino acids It features a thiophene ring substituted with a chlorine atom, which is attached to an amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(5-chlorothiophen-2-yl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
2-Amino-3-(5-chlorothiophen-2-yl)-3-hydroxypropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 2-Amino-3-(5-chlorothiophen-2-yl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The amino acid backbone allows the compound to participate in biochemical pathways, potentially affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(5-bromothiophen-2-yl)-3-hydroxypropanoic acid: Similar structure with a bromine atom instead of chlorine.
2-Amino-3-(5-methylthiophen-2-yl)-3-hydroxypropanoic acid: Similar structure with a methyl group instead of chlorine.
Uniqueness
2-Amino-3-(5-chlorothiophen-2-yl)-3-hydroxypropanoic acid is unique due to the presence of the chlorine atom on the thiophene ring, which can influence its reactivity and interactions with biological targets. This uniqueness can be leveraged in the design of specific inhibitors or activators in medicinal chemistry .
Properties
Molecular Formula |
C7H8ClNO3S |
---|---|
Molecular Weight |
221.66 g/mol |
IUPAC Name |
2-amino-3-(5-chlorothiophen-2-yl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C7H8ClNO3S/c8-4-2-1-3(13-4)6(10)5(9)7(11)12/h1-2,5-6,10H,9H2,(H,11,12) |
InChI Key |
UWCNNNDDBWFXQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(C(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.